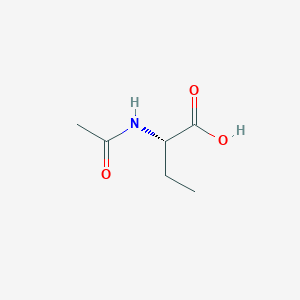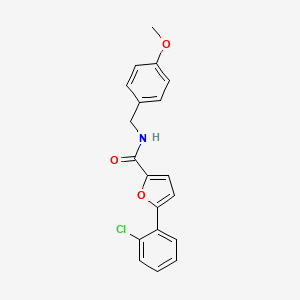
5-(2-chlorophenyl)-N-(4-methoxybenzyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-clorofenil)-N-(4-metoxibencil)-2-furamida es un compuesto orgánico que pertenece a la clase de las furamidas. Este compuesto se caracteriza por la presencia de un anillo de furano, un grupo clorofenilo y un grupo metoxibencilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-(2-clorofenil)-N-(4-metoxibencil)-2-furamida normalmente implica los siguientes pasos:
Formación del anillo de furano: Esto se puede lograr mediante la ciclización de precursores apropiados en condiciones ácidas o básicas.
Introducción del grupo clorofenilo: Este paso implica la reacción de sustitución donde se introduce un grupo clorofenilo en el anillo de furano.
Unirse al grupo metoxibencilo: Esto generalmente se hace mediante una reacción de sustitución nucleofílica donde el grupo metoxibencilo se une al átomo de nitrógeno de la furamida.
Métodos de Producción Industrial
En un entorno industrial, la producción de 5-(2-clorofenil)-N-(4-metoxibencil)-2-furamida puede implicar el uso de reactores de flujo continuo para asegurar una mezcla eficiente y un control de la reacción. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-(2-clorofenil)-N-(4-metoxibencil)-2-furamida puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados reducidos.
Sustitución: Los grupos clorofenilo y metoxibencilo pueden participar en reacciones de sustitución.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan a menudo.
Sustitución: Se utilizan reactivos como halógenos y nucleófilos en condiciones apropiadas para lograr la sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
5-(2-clorofenil)-N-(4-metoxibencil)-2-furamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de otros compuestos.
Mecanismo De Acción
El mecanismo de acción de 5-(2-clorofenil)-N-(4-metoxibencil)-2-furamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y conduciendo a diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación y el contexto específicos de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- 5-(2-clorofenil)-N-(4-metoxifenil)-2-furamida
- 5-(2-clorofenil)-N-(4-metoxibencil)-2-tiofene-amida
Singularidad
5-(2-clorofenil)-N-(4-metoxibencil)-2-furamida es único debido a la presencia de ambos grupos clorofenilo y metoxibencilo unidos al anillo de furano. Esta combinación de grupos funcionales imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Número CAS |
853330-28-6 |
|---|---|
Fórmula molecular |
C19H16ClNO3 |
Peso molecular |
341.8 g/mol |
Nombre IUPAC |
5-(2-chlorophenyl)-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H16ClNO3/c1-23-14-8-6-13(7-9-14)12-21-19(22)18-11-10-17(24-18)15-4-2-3-5-16(15)20/h2-11H,12H2,1H3,(H,21,22) |
Clave InChI |
BAUQUFLKLHZHLQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S,5S)-4-(Prop-2-en-1-yl)-5-[2-(trimethylsilyl)ethyl]cyclohex-2-en-1-one](/img/structure/B11944947.png)



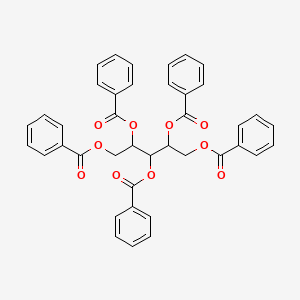
![N-[3,5-bis(trifluoromethyl)phenyl]-N'-phenylurea](/img/structure/B11944993.png)
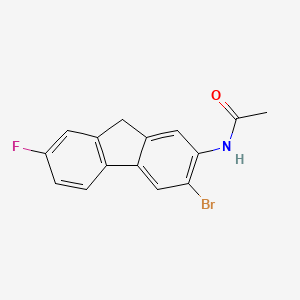
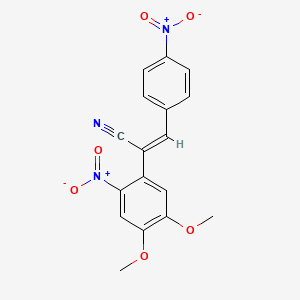
![2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11945011.png)

![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11945024.png)
![Cycloocta[b]naphthalene](/img/structure/B11945028.png)
